molecular formula C21H20N2O4 B2744287 N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878716-64-4

N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2744287
CAS No.: 878716-64-4
M. Wt: 364.401
InChI Key: MBUZQBCVMNACPD-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, an acetamidophenyl group, and a methylphenoxy moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the acetamidophenyl group: This step often involves the use of acylation reactions, where an acetamidophenyl derivative is introduced to the furan ring.

    Introduction of the methylphenoxy moiety: This can be done through etherification reactions, where a methylphenol derivative reacts with the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-furamide
  • N-(4-acetamidophenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
  • N-(4-acetamidophenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

Uniqueness

N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups The presence of the acetamidophenyl group, the furan ring, and the methylphenoxy moiety provides it with distinct chemical and biological properties

Biological Activity

N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, an acetamidophenyl group, and a methylphenoxy group. Its molecular formula is C21H20N2O4, with a molecular weight of approximately 364.4 g/mol. This compound is classified under carboxamides, which are known for their diverse chemical reactivity and biological activities.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the furan ring, followed by the introduction of the acetamidophenyl and methylphenoxy groups. The detailed synthetic pathway remains proprietary but generally follows standard organic synthesis techniques.

Biological Activity

This compound exhibits various biological activities, making it a compound of significant interest in medicinal chemistry. Key areas of its biological activity include:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties. The presence of the furan ring and acetamido group may enhance the compound's ability to inhibit bacterial growth.
  • Anti-inflammatory Effects : Research suggests that derivatives of furan compounds can exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies have shown that related compounds may induce apoptosis in cancer cells, suggesting that this compound could have similar effects.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activities of structurally similar compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various furan derivatives, revealing that certain modifications led to enhanced activity against Gram-positive bacteria .
  • Anti-inflammatory Mechanisms : Research in Phytotherapy Research demonstrated that furan derivatives can inhibit nuclear factor kappa B (NF-kB) activation, leading to reduced inflammation .
  • Anticancer Activity : In vitro studies highlighted in Cancer Letters showed that compounds with furan moieties can trigger caspase-dependent apoptosis in various cancer cell lines .

Comparative Analysis

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamideChlorophenoxy groupAntimicrobial and anticancer properties
5-[(4-bromophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamideBromophenoxy groupEnhanced lipophilicity; potential anticancer effects
5-{(4-fluorophenoxy)methyl}-N-(3-methoxyphenyl)furan-2-carboxamideFluorophenoxy groupIncreased metabolic stability; anti-inflammatory effects

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14-5-3-4-6-19(14)26-13-18-11-12-20(27-18)21(25)23-17-9-7-16(8-10-17)22-15(2)24/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUZQBCVMNACPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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